Tetrasulfide, dioctyl

CAS No.: 4115-50-8

Cat. No.: VC18394973

Molecular Formula: C16H34S4

Molecular Weight: 354.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4115-50-8 |

|---|---|

| Molecular Formula | C16H34S4 |

| Molecular Weight | 354.7 g/mol |

| IUPAC Name | 1-(octyltetrasulfanyl)octane |

| Standard InChI | InChI=1S/C16H34S4/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |

| Standard InChI Key | VAKWIIMMZSTGAI-UHFFFAOYSA-N |

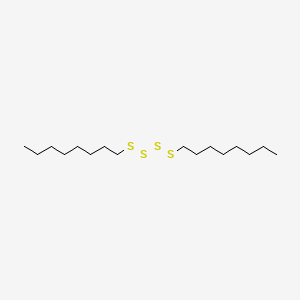

| Canonical SMILES | CCCCCCCCSSSSCCCCCCCC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Tetrasulfide, dioctyl is systematically named 1-(octyltetrasulfanyl)octane according to IUPAC nomenclature . Its linear structure comprises two octyl chains connected by a tetrasulfide (-S-S-S-S-) bridge, as depicted in the SMILES notation . The compound’s molecular weight is 354.7 g/mol, with an exact mass of 354.15433578 Da .

Table 1: Key Identifiers and Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 4115-50-8 | |

| EC Number | 223-904-9 | |

| DSSTox Substance ID | DTXSID6063309 | |

| XLogP3 (Partition Coefficient) | 8.6 |

Spectroscopic and Computational Data

The compound’s 3D conformational analysis is limited due to its high flexibility, as noted in PubChem . Computational descriptors reveal a rotatable bond count of 17, indicating significant structural flexibility . Infrared (IR) and nuclear magnetic resonance (NMR) data for analogous disulfide compounds, such as dioctyl disulfide, suggest that the tetrasulfide’s α-carbon NMR signal would align with sulfur-rich environments, though direct studies on the tetrasulfide remain scarce .

Synthesis and Industrial Manufacturing

Industrial Applications

The compound’s high sulfur content and lipophilicity (evidenced by its XLogP3 of 8.6 ) make it suitable for applications requiring extreme-pressure additives, such as lubricants and metalworking fluids. Its role as a vulcanizing agent in rubber production is inferred from analogous sulfur-containing compounds, though direct evidence remains limited.

Physicochemical Properties

Thermodynamic and Solubility Profiles

Tetrasulfide, dioctyl’s low hydrogen bond donor (0) and acceptor (4) counts suggest poor solubility in polar solvents, aligning with its high partition coefficient. Experimental data on melting and boiling points are absent in available literature, necessitating further study.

Table 2: Computed Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 17 | Cactvs 3.4.8.18 |

| Topological Polar Surface Area | 64.8 Ų | PubChem |

Recent Research and Knowledge Gaps

Structural Studies

A 2004 study on dioctyl disulfide-protected palladium nanoparticles demonstrated that disulfide ligands adopt a gauche conformation on metal surfaces . While this provides indirect insights into sulfur-metal interactions, analogous research on tetrasulfide, dioctyl is absent, highlighting a critical area for future investigation.

Stability and Degradation

PubChem notes that tetrasulfide, dioctyl degrades slowly in organic solvents like benzene, with oxygen accelerating decomposition . This stability profile necessitates inert storage conditions for industrial use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume